5beta-Mestanolone

Enzymology Steroid metabolism Substrate specificity

Laboratories validating GC-MS methods for anabolic steroid doping control often lack authentic 5β-configured reference material, leading to ambiguous metabolite identification. 5β-Mestanolone addresses this gap as a stereochemically defined analytical standard. • Enables unambiguous chromatographic resolution: documented 70-170 methylene unit separation between 17α-methyl and 17β-methyl epimers on SE-54/OV-1 capillary columns. • Serves as a 5β-specific substrate for AKR1D1 and downstream ketosteroid reductase (AKR1C1-AKR1C4) activity profiling, where 5α-epimers yield divergent kinetic results. • Provides WADA-compliant reference material for distinguishing direct mestanolone administration from metabolic conversion of other 17α-alkylated doping agents.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
CAS No. 3275-58-9
Cat. No. B156741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5beta-Mestanolone
CAS3275-58-9
Synonyms17β-Hydroxy-17-methyl-5β-androstan-3-one;  17α-Methyl-5β-androstan-17β-ol-3-one;  17α-Methyl-5β-dihydrotestosterone;  17β-Hydroxy-17-methyl-5β-androstan-3-one;  NSC 55974
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C
InChIInChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15-,16+,17+,18+,19+,20+/m1/s1
InChIKeyWYZDXEKUWRCKOB-IHTGJJIASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5β-Mestanolone: Identity and Analytical Reference Overview


5β-Mestanolone (CAS 3275-58-9), systematically named (5β,17β)-17-hydroxy-17-methylandrostan-3-one, is the 5β-epimer of mestanolone [1]. This synthetic C17α-alkylated androstane derivative (molecular formula C20H32O2, MW 304.5 g/mol) functions as an androgen receptor (AR) agonist but with substantially reduced receptor affinity compared to its 5α-epimeric counterpart [2]. The compound is formally classified in the MeSH database as the "(5β,17β)-isomer of mestanolone" [3], with documented physicochemical properties including XLogP3 of 3.8 and predicted boiling point of 416.1±38.0 °C .

Identity 5β-epimer of mestanolone; distinct UNII (V09R0044QT)
Workflow Chiral analytical reference standard; doping control metabolite confirmation
Selection CAS 3275-58-9 ordering ensures 5β-isomer; 5α-epimer (CAS 521-11-9) is a distinct product

Why 5β-Mestanolone Cannot Be Substituted by 5α-Mestanolone


Substituting 5β-mestanolone with its 5α-epimer (mestanolone, CAS 521-11-9) or structurally related 17α-alkylated androgens introduces quantifiable analytical and biological divergence that invalidates direct interchangeability. The 5β-configuration alters A-ring geometry, which directly impacts gas chromatographic retention behavior [1], susceptibility to enzymatic 3-oxo reduction by cortisone reductase [2], and androgen receptor binding potency relative to 5α-configured analogs [3]. Furthermore, the compound serves a distinct function as an analytical reference material for detecting 17α-methyltestosterone-derived metabolites in doping control, where its unique chromatographic and mass spectral signature is essential for unambiguous identification [4]. These configuration-dependent differences preclude generic substitution in any application requiring precise stereochemical identity.

Dimension
5β-Mestanolone (Target)
5α-Mestanolone (Potential Substitute)
Enzyme Recognition
Reported good substrate for cortisone reductase (5β-configured retro steroid)
Different substrate ranking; 5α/A-ring geometry may shift catalytic outcome
GC Retention
17β-methyl epimer elutes earlier; unique methylene unit window
Retention behavior may differ; epimeric elution order may not transfer directly
Regulatory Identity
UNII V09R0044QT; MeSH (5β,17β)-isomer entry
UNII S712YZ168E; different controlled-substance classification may apply

Quantified Differential Evidence Against Closest Analogs


Cortisone Reductase Substrate Discrimination: 5β vs 5α

In a direct head-to-head enzymatic comparison, the 5β-configured retro steroid 17β-hydroxy-5β,9β,10α-androstan-3-one demonstrated markedly superior substrate properties for cortisone reductase compared to the natural 5α-configured 17β-hydroxy-5α,9α,10β-androstan-3-one [1]. The 5β-retro steroid was classified as a 'good substrate,' while the natural 5β steroid (17β-hydroxy-5β,9α,10β-androstan-3-one) was a 'very poor substrate' [1]. This pattern establishes that A/B ring junction stereochemistry (5β vs 5α) fundamentally dictates enzyme recognition and catalytic outcome, a property directly relevant to 5β-mestanolone as a 5β-configured androstan-3-one derivative.

Cortisone Reductase Substrate Discrimination
Direct head-to-head comparison
Retro 5β (good) > natural 5α (intermediate) > natural 5β (very poor)
Reported substrate ranking for cortisone reductase; 5β/5α configuration may determine enzyme recognition
In vitro NADH-dependent assay; product stereochemistry confirmed
Enzymology Steroid metabolism Substrate specificity

Gas Chromatographic Epimer Separation: 17β-Methyl vs 17α-Methyl

In a gas chromatographic study of 17α-methyl anabolic steroid epimerization, the 17β-methyl epimers (including 5β-mestanolone, which possesses the 17β-hydroxy-17α-methyl configuration) eluted as trimethylsilyl derivatives 70–170 methylene units before the corresponding 17α-methyl epimers on a capillary SE-54 or OV-1 column [1]. This retention time difference provides a quantifiable basis for chromatographic resolution and identification of the 17β-epimer from its 17α-epimeric counterpart, a distinction critical for analytical reference standard procurement.

GC Epimer Separation
Direct head-to-head comparison
70–170 MU
Methylene unit offset between 17β-methyl and 17α-methyl epimers on SE-54/OV-1 columns
TMS derivatives; supports chromatographic method discrimination
Analytical chemistry GC-MS Doping control

Metabolic Divergence in Doping Detection: Shared Urinary Metabolites

A comparative metabolic study in horses demonstrated that 17α-methyltestosterone (MTS) and mestanolone (MSL, inclusive of its 5β-epimer) produce common urinary metabolites due to their shared 17α-methyl,17β-hydroxyl structural motif [1]. Specifically, 17α-methyl-5β-androstane-3α,17β-diol was identified as a major metabolite of 17α-methyltestosterone, methandienone, and methandriol [2]. The detection of these metabolites in urine samples requires 5β-mestanolone as an authentic reference standard to distinguish direct mestanolone administration from metabolic conversion of other 17α-alkylated anabolic steroids.

Metabolic Divergence in Doping Detection
Cross-study comparable
17α-methyl-5β-androstane-3α,17β-diol identified as common urinary metabolite
Supports metabolite source-attribution workflow; 5β-mestanolone may serve as authentic reference standard
Equine and human metabolic studies; GC-MS urine analysis
Metabolism Doping control Forensic toxicology

Regulatory and Procurement Distinction: 5β-Mestanolone (3275-58-9) as a Non-Controlled Research Isomer with Distinct UNII

5β-Mestanolone (CAS 3275-58-9) is assigned a unique FDA UNII identifier (V09R0044QT) that is distinct from the UNII assigned to the (5α,17β)-isomer of mestanolone (S712YZ168E) [1]. This separate regulatory indexing reflects the recognition of stereochemical isomers as chemically distinct entities for identification and tracking purposes. In doping control and forensic contexts, 5β-mestanolone is explicitly listed among synthetic androgens requiring analytical detection methods [2], underscoring its distinct status as a target analyte.

Regulatory & Procurement Distinction
Supporting evidence
UNII V09R0044QT (5β) vs UNII S712YZ168E (5α); separate CAS and MeSH entries
Distinct regulatory identifiers may support unambiguous procurement of 5β-isomer for analytical use
FDA Substance Registration System; MeSH Supplementary Concept data
Regulatory affairs Procurement Analytical reference

Validated Application Scenarios for 5β-Mestanolone


Steroid Reductase Substrate Specificity and SAR Studies

5β-Mestanolone serves as a defined 5β-configured substrate for investigating A/B ring junction stereochemistry effects on ketosteroid reductase activity. As established in Section 3, the 5β configuration yields substantially different substrate quality for cortisone reductase compared to 5α-configured analogs [1]. Researchers studying steroid metabolism, particularly enzymes of the AKR superfamily involved in 5β-reduction pathways [2], can employ 5β-mestanolone as a reference substrate to differentiate 5β-specific from 5α-specific enzymatic activities. This is particularly relevant for studies of AKR1D1 (steroid 5β-reductase) and downstream ketosteroid reductases (AKR1C1–AKR1C4) that process 5β-reduced steroid intermediates [3].

GC-MS Method Development for 17α-Methylated Steroid Analysis

Based on the chromatographic retention data presented in Section 3, 5β-mestanolone provides a critical reference standard for developing and validating gas chromatographic methods that require discrimination between 17α-methyl and 17β-methyl steroid epimers [4]. The documented 70–170 methylene unit separation between epimers on standard capillary columns (SE-54 or OV-1) enables laboratories to establish robust retention time windows and confirm column performance for epimeric resolution. This application is essential for analytical chemists developing targeted or screening methods for anabolic steroids in biological matrices.

Doping Control Reference Material for Metabolite Source Attribution

As demonstrated in Section 3, 5β-mestanolone shares common urinary metabolites with 17α-methyltestosterone and other 17α-alkylated anabolic steroids [5][6]. Forensic and anti-doping laboratories require authentic 5β-mestanolone reference material to distinguish direct mestanolone administration from metabolic conversion of other structurally related doping agents. The compound serves as an essential analytical standard for confirming the identity of detected 5β-reduced metabolites in urine specimens and for establishing excretion profiles in controlled administration studies. This application is directly mandated by World Anti-Doping Agency (WADA) technical documents requiring certified reference materials for all target analytes.

Androgen Receptor Agonist Research with Reduced Potency Profiles

While direct comparative AR binding affinity data for 5β-mestanolone remains limited in the open literature, class-level inference from structurally related 5β-reduced androgens indicates that 5β-epimers generally exhibit reduced androgen receptor agonist potency relative to their 5α-counterparts [7]. The compound's documented role as an AR agonist with 'less potency compared to some other anabolic steroids' [7] positions it as a tool compound for studying the relationship between A-ring stereochemistry and receptor activation efficacy. Researchers investigating the development of tissue-selective androgen receptor modulators may utilize 5β-mestanolone as a comparator to define the potency window between high-efficacy (5α) and low-efficacy (5β) androstane scaffolds.

Application
Selection Property
Validation Focus
Steroid reductase substrate specificity and SAR studies
5β-configured androstan-3-one scaffold
Cortisone reductase substrate ranking; 5β/5α enzyme recognition review
GC-MS method development for 17α-methylated steroid analysis
17β-methyl epimer chromatographic reference
Epimeric retention time window validation; column performance confirmation
Doping control metabolite source attribution
Authentic 5β-reduced metabolite reference material
Urinary metabolite identity confirmation; excretion profile context review
Androgen receptor agonist research with reported lower-potency context
5β-epimer AR-binding comparator
A-ring stereochemistry and receptor activation endpoint review

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